2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether
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Overview
Description
2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a trifluoromethyl group, and a morpholinosulfonyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether typically involves multi-step organic reactions. The process begins with the nitration of 4-(trifluoromethyl)phenyl ether to introduce nitro groups at the 2 and 6 positions. This is followed by the sulfonation of the phenyl ring to attach the morpholinosulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage and sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted ethers or sulfonamides.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl and morpholinosulfonyl groups can influence the compound’s lipophilicity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)phenyl phthalimide
- 2,6-Dinitro-4-(trifluoromethyl)phenyl phosphonic acid monobutyl ester
Uniqueness
Compared to similar compounds, 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-[4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O8S/c18-17(19,20)11-9-14(22(24)25)16(15(10-11)23(26)27)31-12-1-3-13(4-2-12)32(28,29)21-5-7-30-8-6-21/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMRGTLMZKFHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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